molecular formula C8H7NO4 B14582789 Carbamoyl benzenecarboperoxoate CAS No. 61370-53-4

Carbamoyl benzenecarboperoxoate

Cat. No.: B14582789
CAS No.: 61370-53-4
M. Wt: 181.15 g/mol
InChI Key: PAMGKEARUJUQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamoyl benzenecarboperoxoate is an organic compound that features both carbamoyl and peroxo functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamoyl benzenecarboperoxoate typically involves the reaction of benzoyl peroxide with carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Benzoyl peroxide+Carbamoyl chlorideCarbamoyl benzenecarboperoxoate\text{Benzoyl peroxide} + \text{Carbamoyl chloride} \rightarrow \text{this compound} Benzoyl peroxide+Carbamoyl chloride→Carbamoyl benzenecarboperoxoate

The reaction is usually conducted in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the peroxo group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature and pressure, ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamoyl benzenecarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their oxidized forms.

    Reduction: The compound can be reduced to form carbamoyl benzenecarboxylate.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitronium ions (NO2+) are used under acidic conditions.

Major Products

    Oxidation: Products include oxidized organic compounds such as alcohols, ketones, or carboxylic acids.

    Reduction: The major product is carbamoyl benzenecarboxylate.

    Substitution: Substituted benzene derivatives are formed, depending on the electrophile used.

Scientific Research Applications

Carbamoyl benzenecarboperoxoate has several applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen functionalities into molecules.

    Biology: Investigated for its potential role in modifying biological molecules through oxidation.

    Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its reactive peroxo group.

Mechanism of Action

The mechanism of action of carbamoyl benzenecarboperoxoate involves the generation of reactive oxygen species (ROS) from the peroxo group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The carbamoyl group can also participate in nucleophilic addition reactions, further modifying the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Similar in structure but lacks the carbamoyl group.

    Carbamoyl chloride: Contains the carbamoyl group but lacks the peroxo group.

    Peroxyacetic acid: Another peroxo compound but with different reactivity due to the acetic acid moiety.

Uniqueness

Carbamoyl benzenecarboperoxoate is unique due to the presence of both carbamoyl and peroxo groups, which allows it to participate in a wider range of chemical reactions compared to its individual components. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.

Properties

CAS No.

61370-53-4

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

carbamoyl benzenecarboperoxoate

InChI

InChI=1S/C8H7NO4/c9-8(11)13-12-7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11)

InChI Key

PAMGKEARUJUQHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OOC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.